molecular formula C18H39N3 B1241910 Motuporamine A

Motuporamine A

Cat. No. B1241910
M. Wt: 297.5 g/mol
InChI Key: AXRQFIIUYLOARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Motuporamine A is a natural product found in Neopetrosia chaliniformis with data available.

Scientific Research Applications

Inhibition of Tumor Cell Invasion and Angiogenesis

Motuporamine A, derived from marine sponges, has been identified as a potent inhibitor of tumor cell invasion and angiogenesis. It exhibits micromolar inhibition of invasion of various carcinoma cells without significant toxicity or inhibition of cell proliferation. The compound disrupts actin-mediated membrane ruffling and impairs beta1-integrin activation, suggesting its interference with "inside-out" signaling to integrins. Motuporamine A also shows anti-angiogenic properties in both in vitro and in vivo assays, making it an attractive candidate for cancer therapy (Roskelley et al., 2001).

Antimetastatic Properties and Sphingolipid Metabolism Targeting

Research indicates that Motuporamine A and its derivatives target sphingolipid metabolism, particularly influencing ceramide populations in metastatic pancreatic cancer cells. This action is speculated to inhibit metastatic pathways associated with CXCR4 signaling. The alterations in ceramide and sphingomyelin populations provide insights into the compound's mechanism of action against cancer cell metastasis (Muth et al., 2015).

Anti-Invasion Activity and Structural Analysis

Studies on Motuporamine A have led to the identification of structural features vital for its anti-invasion activity. The presence of a saturated 15-membered cyclic amine fused to a diamine side chain is critical. Synthetic analogues of Motuporamine A have been evaluated for anti-invasive activity, providing insights into the functionality and shape requirements for activity in this family of alkaloids (Williams et al., 2002).

Modulation of Cell Migration and Cytoskeletal Alterations

Motuporamine A has been shown to cause cytoskeletal alterations in tumor cells, specifically increasing the thickness and number of actin stress fibers. It activates the small GTP-binding protein Rho and stimulates sodium–proton exchanger activity, which are key elements in its anti-invasive activity. This suggests that the compound’s ability to remodel stress fibers and focal adhesions is crucial for its anti-tumor effects (McHardy et al., 2004).

Synthesis and Structural Verification

Efforts have been made to synthesize Motuporamine A and its variants to understand their structural and biological properties better. These studies have led to the verification of the structure and the elucidation of the position of the olefin within the ring, providing a foundation for further exploration of its biological activities (Goldring & Weiler, 1999).

Impact on Neuronal Outgrowth

Motuporamine A exhibits a significant inhibitory effect on neuronal outgrowth. Its presence leads to growth cone collapse and neurite retraction in chick neurons, involving active Rho-GTP. This suggests its potential as a research tool for examining intracellular mechanisms associated with growth cone motility (To et al., 2006).

Mechanism of Action in Tumor Invasion Inhibition

Motuporamine A's mechanism of action in inhibiting tumor invasion involves affecting cellular shape and adhesion formation. It activates Rho GTPase, which is partly responsible for its anti-invasion activity. Additionally, it influences membrane trafficking or degradation, potentially related to its anti-invasion effect (McHardy, 2007).

properties

Product Name

Motuporamine A

Molecular Formula

C18H39N3

Molecular Weight

297.5 g/mol

IUPAC Name

N'-[3-(azacyclotridec-1-yl)propyl]propane-1,3-diamine

InChI

InChI=1S/C18H39N3/c19-13-11-14-20-15-12-18-21-16-9-7-5-3-1-2-4-6-8-10-17-21/h20H,1-19H2

InChI Key

AXRQFIIUYLOARV-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCN(CCCCC1)CCCNCCCN

synonyms

motuporamine A
motuporamine-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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